EDMB-4en-PINACA

Description

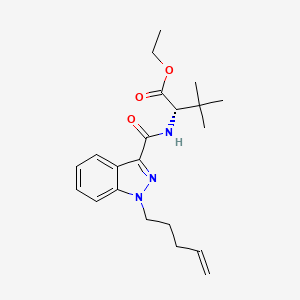

Structure

3D Structure

Properties

Molecular Formula |

C21H29N3O3 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

ethyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate |

InChI |

InChI=1S/C21H29N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h6,9-10,12-13,18H,1,7-8,11,14H2,2-5H3,(H,22,25)/t18-/m1/s1 |

InChI Key |

GVDSDIBXUGMOMD-GOSISDBHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of EDMB-4en-PINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the chemical structure of EDMB-4en-PINACA, a synthetic cannabinoid of forensic and research interest. Through a detailed presentation of analytical data and experimental protocols, this document aims to equip researchers with the necessary information for the accurate identification and characterization of this compound.

Chemical Identity and Properties

This compound is formally known as ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate.[1] It is recognized as an analytical reference standard and is structurally analogous to other known synthetic cannabinoids.[1] The compound's molecular formula is C₂₁H₂₉N₃O₃, with a formula weight of 371.5 g/mol .[1] It is typically supplied as a solution in acetonitrile, in which it is soluble.[1]

| Property | Value | Source |

| Formal Name | ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | [1] |

| Molecular Formula | C₂₁H₂₉N₃O₃ | [1] |

| Formula Weight | 371.5 g/mol | [1] |

| Purity (as reference standard) | ≥98% | [1] |

| Formulation | A 10 mg/ml solution in acetonitrile | [1] |

| SMILES | O=C(N--INVALID-LINK--C(C)(C)C)C1=NN(CCCC=C)C2=C1C=CC=C2 | [1] |

| InChI | InChI=1S/C21H29N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h6,9-10,12-13,18H,1,7-8,11,14H2,2-5H3,(H,22,25)/t18-/m1/s1 | [1] |

Spectroscopic and Chromatographic Data

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. Below are the key analytical data and the experimental conditions under which they were obtained.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the identification of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offers high-resolution mass accuracy, enabling the determination of the elemental composition of the parent molecule and its fragments.

Table 1: GC-MS and LC-QTOF-MS Parameters for the Analysis of EDMB-PINACA [3]

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) |

| Instrument | Agilent 5975 Series GC/MSD System | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Carrier Gas/Mobile Phase | Helium (Flow: 1.46 mL/min) | A: Ammonium formate (10 mM, pH 3.0), B: Methanol/acetonitrile (50:50) |

| Temperature Program/Gradient | Injection Port: 265 °C, Transfer Line: 300 °C, MS Source: 230 °C, MS Quad: 150 °C, Oven: 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min |

| Injection | Splitless, 1 µL | 10 µL |

| Mass Scan Range | 40-550 m/z | TOF MS: 100-510 Da, MS/MS: 50-510 Da |

| Retention Time | 7.46 min | 10.66 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the literature confirms the use of NMR in the structural confirmation of related synthetic cannabinoids, specific ¹H and ¹³C NMR data for this compound were not available in the searched results. However, for structurally similar compounds, NMR is used to confirm the connectivity of atoms and the stereochemistry of chiral centers.

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly available in the reviewed literature. However, a general method for the synthesis of indazole-3-carboxamide synthetic cannabinoids can be adapted. This typically involves a two-step process: N-alkylation of an indazole-3-carboxylic acid derivative followed by amide coupling with the appropriate amino acid ester.

A plausible synthetic route for this compound would start with the N-alkylation of ethyl 1H-indazole-3-carboxylate with 5-bromopent-1-ene. The resulting ester would then be hydrolyzed to the corresponding carboxylic acid. Finally, the carboxylic acid would be coupled with the ethyl ester of L-tert-leucine to yield this compound.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

References

EDMB-4en-PINACA IUPAC name and CAS number

An In-depth Technical Guide to EDMB-4en-PINACA

This technical guide provides a comprehensive overview of this compound, a synthetic cannabinoid, intended for researchers, scientists, and drug development professionals. The guide details its chemical identity, and while specific pharmacological and toxicological data for this compound is limited, information on the closely related and more widely studied compound, MDMB-4en-PINACA, is included to provide context.

Chemical Identification

IUPAC Name: ethyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate[1][2]

Chemical Structure:

-

Core: Indazole

-

Tail: Pent-4-en-1-yl group

-

Linker: Carboxamide

-

Head: Ethyl L-tert-leucinate group

Physicochemical Properties

While specific data for this compound is scarce, general properties can be inferred from its structure and information on similar compounds.

| Property | Data | Reference Compound |

| Molecular Formula | C21H29N3O3 | This compound |

| Molecular Weight | 371.47 g/mol | This compound |

| Solubility | Soluble in methanol and chloroform | MDMB-4en-PINACA |

Pharmacology of MDMB-4en-PINACA

Due to the limited availability of pharmacological data for this compound, this section presents data for the structurally similar methyl ester analog, MDMB-4en-PINACA. These compounds are expected to have similar pharmacological profiles. MDMB-4en-PINACA is a potent agonist of the cannabinoid receptor 1 (CB1).[4][5]

| Parameter | Value | Notes |

| CB1 Receptor Binding Affinity (Ki) | 3.26 nM | [6] |

| CB1 Receptor Activation (EC50) | 2.33 - 2.47 nM | [4][7] |

| Efficacy (Emax) | 239% | Relative to JWH-018[8] |

Experimental Protocols

Analytical Identification

Standard analytical techniques are employed for the identification of this compound and its metabolites in physical and biological samples.[5][9]

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS)[6]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[6][8]

-

High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF)[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

A general workflow for the identification of novel psychoactive substances like this compound is outlined below.

In Vitro Metabolism Studies

The metabolism of synthetic cannabinoids is often investigated using in vitro models to identify major metabolic pathways and potential biomarkers of consumption.

Protocol using Human Liver Microsomes (HLMs):

-

Incubation: this compound (at a concentration such as 5 µmol/L) is incubated with pooled human liver microsomes.[10][11]

-

Time Points: The incubation is carried out for various time points (e.g., up to 1 hour) to monitor the disappearance of the parent compound and the formation of metabolites.[10][11]

-

Analysis: Samples are analyzed at each time point using LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry).[10][11]

-

Metabolite Identification: Data is processed using software-assisted data mining to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[10][11]

Metabolism and Signaling Pathway

The metabolism of MDMB-4en-PINACA, and likely this compound, is extensive and involves several key biotransformations. The major metabolic pathways include ester hydrolysis and hydroxylation.[6][12][13] Other observed reactions are double bond oxidation, N-dealkylation, and dehydrogenation.[10][11]

The following diagram illustrates the proposed metabolic pathway of MDMB-4en-PINACA, which is expected to be analogous for this compound with the ethyl ester being hydrolyzed instead of the methyl ester.

As a potent CB1 receptor agonist, the signaling pathway of this compound is initiated by its binding to the CB1 receptor, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

This technical guide provides a foundational understanding of this compound for the scientific community. Further research is necessary to fully characterize its pharmacological and toxicological profile.

References

- 1. This compound [nflis-drug] | C21H29N3O3 | CID 165361456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 5. drugsandalcohol.ie [drugsandalcohol.ie]

- 6. cdn.who.int [cdn.who.int]

- 7. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. euda.europa.eu [euda.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

EDMB-4en-PINACA: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic cannabinoid EDMB-4en-PINACA, focusing on its chemical properties, analytical methodologies, and pharmacological profile. The information is intended to support research, forensic analysis, and drug development efforts.

Core Molecular and Physical Properties

This compound, with the formal name ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, is a synthetic cannabinoid receptor agonist.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₉N₃O₃ | [1][2][3][4][5] |

| Molecular Weight | 371.5 g/mol | [1][3][4] |

| Monoisotopic Mass | 371.22089180 Da | [3][4] |

| Purity (as a reference standard) | ≥98% | [1][2] |

| Formulation (typical) | A solution in acetonitrile | [1][2] |

| Solubility | Soluble in acetonitrile (10 mg/ml) | [1][2] |

Analytical Characterization

The identification and quantification of this compound in various matrices are crucial for forensic and research purposes. Several advanced analytical techniques are employed for its characterization.

Common Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the identification of synthetic cannabinoids.

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): A high-resolution mass spectrometry technique used for the sensitive detection and identification of the parent compound and its metabolites.[6]

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Employed for the detection of this compound and its metabolites in biological samples like urine and serum.[7]

Experimental Protocols: A Generalized Approach for Analysis

Below is a generalized protocol for the analytical identification of this compound in a sample matrix, based on commonly cited methodologies.

Objective: To identify the presence of this compound in a seized material or biological sample.

Materials:

-

Sample suspected to contain this compound

-

Reference standard of this compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (for biological samples)

-

LC-QTOF-MS system

Procedure:

-

Sample Preparation (for biological fluids):

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent, such as a methanol/water mixture.

-

-

Instrumental Analysis (LC-QTOF-MS):

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

A typical gradient might start at 95% A, ramping to 95% B over several minutes to ensure separation from other components.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Acquire data in a full scan mode to detect the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain characteristic fragment ions for structural confirmation.

-

-

-

Data Analysis:

-

Compare the retention time and the mass spectrum (including the precursor ion and fragment ions) of the analyte in the sample with those of the certified reference standard.

-

A match in both retention time and mass spectral data provides a high degree of confidence in the identification of this compound.

-

Pharmacodynamics and Signaling Pathway

This compound is a potent full agonist of the cannabinoid receptor type 1 (CB1).[12] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13]

Below is a diagram representing the canonical CB1 receptor signaling pathway initiated by an agonist like this compound.

Caption: CB1 Receptor Signaling Pathway of this compound.

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways identified are ester hydrolysis and hydroxylation.[7][13] The detection of its metabolites can be crucial for confirming exposure in toxicological screenings, as the parent compound may be present at very low concentrations.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. netascientific.com [netascientific.com]

- 3. This compound | C21H29N3O3 | CID 168319304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [nflis-drug] | C21H29N3O3 | CID 165361456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]

- 7. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 11. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.who.int [cdn.who.int]

EDMB-4en-PINACA: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDMB-4en-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-expanding class of new psychoactive substances (NPS). As a derivative of valine, it belongs to the indazole-3-carboxamide family of synthetic cannabinoids. Structurally similar to more well-documented compounds such as MDMB-4en-PINACA, understanding its physical and chemical properties is crucial for forensic identification, toxicological analysis, and pharmacological research. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical characteristics, analytical methodologies, and known pharmacological context.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | [1] |

| Molecular Formula | C21H29N3O3 | [1] |

| Molecular Weight | 371.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Neat solid; also reported in powders of various colors (white, beige, yellow, orange) | [2] |

| Solubility | Acetonitrile: 10 mg/mL | [1] |

Pharmacological Profile

Detailed pharmacological data for this compound is scarce in peer-reviewed literature. However, it is classified as a synthetic cannabinoid receptor agonist, and its activity is expected to be primarily at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

For comparative purposes, the pharmacological data for the closely related and more extensively studied compound, MDMB-4en-PINACA, is presented below. It is critical to recognize that MDMB-4en-PINACA and this compound are distinct molecules, and their pharmacological activities may differ.

Pharmacological Data for MDMB-4en-PINACA (for comparison)

| Parameter | Receptor | Value | Assay Type | Source(s) |

| Binding Affinity (Ki) | CB1 | 0.28 nM | Radioligand Binding Assay | [3][4] |

| CB1 | 3.26 ± 0.81 nM | Radioligand Binding Assay | [5][6] | |

| Functional Activity (EC50) | CB1 | 2.47 nM | β-arrestin 2 Recruitment | [3][7] |

| CB1 | 1.88 - 2.47 nM | Various in vitro assays | [3] | |

| CB1 | 0.33 ± 0.11 nM | cAMP Accumulation | [5] | |

| Efficacy (Emax) | CB1 | 221 - 299% (vs. JWH-018) | Various in vitro assays | [3] |

| CB1 | 112.7 ± 5.5% (vs. CP55,940) | cAMP Accumulation | [5] |

Experimental Protocols

General Synthesis Pathway for Indazole-3-Carboxamide Synthetic Cannabinoids

-

N-Alkylation: The indazole-3-carboxylic acid core is reacted with an alkyl halide (e.g., 5-bromo-1-pentene) in the presence of a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to attach the pentenyl side chain.

-

Amide Coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with the appropriate amino acid ester (in this case, ethyl L-valinate) using a coupling agent (e.g., TBTU) and a non-nucleophilic base (e.g., triethylamine) in a solvent like DMF to form the final product.

Analytical Workflow for Synthetic Cannabinoids in Biological Matrices

The following protocol outlines a typical workflow for the extraction and analysis of synthetic cannabinoids like this compound from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation (Hydrolysis):

-

To 2 mL of urine, add 1 mL of β-glucuronidase solution.

-

Incubate the mixture for 3 hours at 60°C to hydrolyze the glucuronide conjugates.

-

Allow the sample to cool, then add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

-

Centrifuge the sample to pellet any precipitates.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.

-

Load the supernatant from the hydrolysis step onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 or similar reversed-phase column.

-

Mass spectrometric detection is performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification.

-

In Vitro Functional Assay: cAMP Accumulation

This protocol describes a general method for assessing the functional activity of a CB1 receptor agonist by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

-

Cell Culture:

-

Use a cell line stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

-

Culture the cells in an appropriate medium and seed them into 96-well plates.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Immediately add varying concentrations of the test compound (this compound).

-

Incubate for a specified period (e.g., 15-30 minutes).

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based assays).

-

The reduction in forskolin-stimulated cAMP levels indicates agonistic activity at the Gi-coupled CB1 receptor.

-

Visualizations

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Caption: CB1 receptor signaling cascade upon agonist binding.

Experimental Workflow for Synthetic Cannabinoid Analysis

Caption: General workflow for analyzing synthetic cannabinoids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. cdn.who.int [cdn.who.int]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

In-Depth Technical Guide on the Solubility of EDMB-4en-PINACA in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the synthetic cannabinoid EDMB-4en-PINACA in organic solvents. Due to the limited availability of precise quantitative data for this specific compound in publicly accessible literature, this guide integrates qualitative information for this compound with quantitative data from its close structural analog, 5F-MDMB-PINACA, and a major metabolite to provide a robust resource for laboratory work.

Core Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the known solubility of this compound, its structural analog 5F-MDMB-PINACA, and its butanoic acid metabolite in various organic solvents. This data is critical for the preparation of stock solutions, analytical standards, and formulations for in vitro and in vivo studies.

| Compound | Solvent | Solubility | Temperature | Notes |

| This compound | Acetonitrile | ≥ 10 mg/mL | Not Specified | A solution of this concentration is commercially available, indicating solubility is at least this high. |

| Chloroform | Soluble | Not Specified | Qualitative description from technical documents.[1][2] | |

| Methanol | Soluble | Not Specified | Qualitative description from technical documents. | |

| Ethanol | Expected to be soluble | Not Specified | Based on the solubility of structurally similar synthetic cannabinoids. | |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Not Specified | Based on the solubility of structurally similar synthetic cannabinoids. | |

| 5F-MDMB-PINACA | Ethanol | ~ 25 mg/mL | Not Specified | Quantitative data for a close structural analog. |

| (Analog) | Dimethyl Sulfoxide (DMSO) | ~ 25 mg/mL | Not Specified | Quantitative data for a close structural analog. |

| Dimethylformamide (DMF) | ~ 25 mg/mL | Not Specified | Quantitative data for a close structural analog. | |

| Dichloromethane | Soluble | Not Specified | Qualitative description. | |

| This compound butanoic acid metabolite | Dimethylformamide (DMF) | 12 mg/mL | Not Specified | Quantitative data for a major metabolite. |

| Dimethyl Sulfoxide (DMSO) | 12 mg/mL | Not Specified | Quantitative data for a major metabolite. | |

| Ethanol | 10 mg/mL | Not Specified | Quantitative data for a major metabolite. | |

| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL | Not Specified | Demonstrates significantly lower solubility in aqueous buffered solutions. |

Experimental Protocols: Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of a synthetic cannabinoid like this compound using the conventional shake-flask method, followed by quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is considered the gold standard for solubility measurement.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., acetonitrile, methanol, ethanol, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical column (e.g., C18, 100 x 4.6 mm, 5 µm)

-

Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a 2 mL glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

-

Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into the vial.

-

Prepare each sample in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient duration to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is recommended, with some protocols suggesting up to 72 hours.

-

-

Phase Separation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Alternatively, or in addition, carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is crucial to avoid artificially high concentration readings.

-

-

Quantification by HPLC-UV:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Sample Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.

-

Method Parameters:

-

Column: C18, 100 x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used for synthetic cannabinoids.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance spectrum of this compound (typically around 302 nm for similar indazole-carboxamide cannabinoids).

-

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation of the calibration curve to calculate the concentration of the diluted sample. Back-calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general signaling pathway activated by this compound.

References

In Vitro Pharmacological Profile of MDMB-4en-PINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of MDMB-4en-PINACA, a potent synthetic cannabinoid receptor agonist. The information presented herein is intended for an audience with a strong background in pharmacology and drug development.

Introduction

MDMB-4en-PINACA is a synthetic cannabinoid that has emerged in recent years.[1][2] It is an indazole-based compound structurally related to other potent synthetic cannabinoids.[3][4] This document details its in vitro binding affinity and functional activity at cannabinoid receptors, providing key quantitative data and outlining the experimental methodologies used for its characterization. The (S)-enantiomer of MDMB-4en-PINACA has been identified as a potent, full agonist at the cannabinoid type 1 (CB1) receptor.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of MDMB-4en-PINACA at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities of MDMB-4en-PINACA

| Compound | Receptor | Ki (nM) | Reference Compound | Ki (nM) |

| MDMB-4en-PINACA | hCB1 | 3.26 ± 0.81 | - | - |

| MDMB-4en-PINACA | hCB1 | 0.28 | JWH-018 | 2.6 |

| MDMB-4en-PINACA | hCB2 | 0.213 | - | - |

Ki represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity of MDMB-4en-PINACA

| Assay | Receptor | EC50 (nM) | Emax (%) | Reference Compound | EC50 (nM) | Emax (%) |

| cAMP Accumulation | hCB1 | 0.33 ± 0.11 | 112.7 ± 5.5 | CP55,940 | - | 100 |

| β-arrestin 2 Recruitment | hCB1 | 2.47 | 239 | JWH-018 | 25.3 | 100 |

| mini-Gαi Assay | hCB1 | 0.993 | - | - | - | - |

| [35S]-GTPγS Binding | hCB1 | 0.680 | - | - | - | - |

| β-arrestin 2 Recruitment | hCB2 | 1.34 | - | Δ9-THC | 20.3 | - |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by MDMB-4en-PINACA and the general workflows of the key in vitro assays used for its characterization.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacological data. The following sections provide an overview of the methodologies typically employed in the in vitro characterization of synthetic cannabinoids like MDMB-4en-PINACA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells stably expressing the human cannabinoid receptor 1 (hCB1) or 2 (hCB2) are cultured. The cells are harvested, and cell membranes are prepared through homogenization and centrifugation.

-

Assay Procedure: The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound (MDMB-4en-PINACA). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 (half-maximal inhibitory concentration), which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate Gi/o-coupled receptors, such as the CB1 receptor, which inhibit adenylyl cyclase and decrease intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Culture: CHO or HEK cells stably expressing the hCB1 receptor are seeded in multi-well plates.

-

Assay Procedure: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, the cells are stimulated with forskolin, an adenylyl cyclase activator, in the presence of varying concentrations of MDMB-4en-PINACA.

-

Data Analysis: The intracellular cAMP levels are quantified using various methods, such as homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or luciferase-based reporter assays. The data are plotted as a concentration-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to an activated G protein-coupled receptor (GPCR), which is a key event in receptor desensitization and an alternative signaling pathway.

-

Cell Culture and Reporter System: A cell line (e.g., U2OS or CHO) is engineered to co-express the hCB1 receptor and a β-arrestin fusion protein linked to a reporter enzyme or fluorescent protein.

-

Assay Procedure: The cells are treated with varying concentrations of MDMB-4en-PINACA. The recruitment of β-arrestin to the activated CB1 receptor brings the components of the reporter system into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The signal is measured using a plate reader. The data are then used to generate a concentration-response curve, from which the EC50 and Emax values are calculated.

Discussion

The in vitro data consistently demonstrate that MDMB-4en-PINACA is a high-affinity and potent full agonist at the human CB1 receptor.[3][5] Its Ki and EC50 values are in the low nanomolar range, indicating that it is significantly more potent than Δ9-THC and comparable to or more potent than other synthetic cannabinoids like JWH-018.[1][6] The compound also exhibits high affinity for the CB2 receptor.[6]

The functional assays confirm its agonistic activity through both the G-protein dependent pathway (cAMP inhibition) and the β-arrestin pathway.[5][7] The high efficacy (Emax > 100% relative to reference agonists in some assays) suggests that MDMB-4en-PINACA is a highly efficacious agonist, capable of producing a maximal response greater than that of the reference compounds.[1][5]

Conclusion

MDMB-4en-PINACA is a potent and efficacious synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Its in vitro pharmacological profile suggests a high potential for producing strong cannabinoid-like effects. The data presented in this guide provide a crucial foundation for further research into its mechanism of action, in vivo effects, and potential toxicological profile. Researchers and drug development professionals should handle this compound with appropriate caution due to its high potency.

References

- 1. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. euda.europa.eu [euda.europa.eu]

- 5. cdn.who.int [cdn.who.int]

- 6. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays-Part II: Structure activity relationship assessment via a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]

EDMB-4en-PINACA: A Technical Guide to Cannabinoid Receptor Binding Affinity and In Vitro Pharmacology

For Researchers, Scientists, and Drug Development Professionals December 17, 2025

Abstract

This technical guide provides a comprehensive overview of the in vitro cannabinoid receptor pharmacology of EDMB-4en-PINACA (Methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate), a potent synthetic cannabinoid receptor agonist (SCRA). First identified in Europe in 2017, this compound has become one of the most commonly detected SCRAs in forensic cases.[1][2] This document collates quantitative binding affinity (Ki) and functional activity (EC₅₀, Emax) data, details common experimental protocols for its assessment, and visualizes key cellular signaling pathways and experimental workflows. The data presented herein confirm that this compound is a highly potent and efficacious agonist at the human cannabinoid type 1 (CB1) receptor, significantly exceeding the potency of Δ⁹-THC and the earlier generation SCRA, JWH-018.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and potent activation of cannabinoid receptors. Multiple in vitro studies have quantified its interaction with both human CB1 (hCB1) and human CB2 (hCB2) receptors. The data consistently demonstrate its status as a potent, full agonist.

Cannabinoid Receptor Binding Affinity (Kᵢ)

Binding affinity (Kᵢ) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. This compound exhibits nanomolar affinity for both CB1 and CB2 receptors, with a notably higher affinity for the CB2 receptor.[3]

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| This compound | hCB1 | 3.26 ± 0.81 | [4] |

| This compound | hCB1 | 1.4 | [3] |

| This compound | hCB1 | 0.28 | [1][3][5] |

| This compound | hCB2 | 0.213 | [3] |

| JWH-018 | hCB1 | ~2.6 | [5] |

Table 1: Comparative binding affinities (Kᵢ) of this compound and JWH-018 at human cannabinoid receptors.

Cannabinoid Receptor Functional Activity (EC₅₀ & Eₘₐₓ)

Functional activity is typically measured by the half-maximal effective concentration (EC₅₀), the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. The maximum efficacy (Eₘₐₓ) indicates the maximum response achievable by the agonist relative to a reference compound. This compound acts as a full and potent agonist, demonstrating high efficacy in G-protein activation (cAMP, [³⁵S]GTPγS, mini-Gαᵢ assays) and β-arrestin 2 (βarr2) recruitment pathways.[3][4]

| Compound | Assay Type | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Reference |

| This compound | cAMP Accumulation | hCB1 | 0.33 ± 0.11 | 112.7 ± 5.5% | [4] |

| This compound | β-arrestin 2 Recruitment | hCB1 | 2.47 | 239% (vs. JWH-018) | [1] |

| This compound | β-arrestin 2 Recruitment | hCB1 | 2.33 | >142% (vs. JWH-018) | [6] |

| This compound | β-arrestin 2 Recruitment | hCB1 | 1.88 | Not Reported | [3] |

| This compound | mini-Gαᵢ Assay | hCB1 | 0.993 | Not Reported | [3] |

| This compound | [³⁵S]GTPγS Binding | hCB1 | 0.680 | Not Reported | [3] |

| This compound | Not Specified | hCB1 | 3.30 | Not Reported | [3] |

| This compound | Not Specified | hCB2 | 1.34 | Not Reported | [3] |

| Δ⁹-THC | Not Specified | hCB1 | 89.9 | Not Reported | [3] |

| Δ⁹-THC | Not Specified | hCB2 | 20.3 | Not Reported | [3] |

Table 2: Functional activity (EC₅₀) and efficacy (Eₘₐₓ) of this compound at cannabinoid receptors, with Δ⁹-THC for comparison.

Experimental Protocols

The characterization of this compound's receptor binding and functional activity relies on established in vitro pharmacological assays. Below are detailed methodologies representative of those cited in the literature.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human CB1 or CB2 receptors are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer, and the total protein concentration is quantified using a standard method like the Bradford assay.[7]

2. Assay Procedure:

-

Cell membranes are incubated in the assay buffer, which typically contains 0.5% bovine serum albumin (BSA) to reduce non-specific binding.[7]

-

A fixed concentration of a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP 55,940, is added to the reaction.

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete for receptor binding sites.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes).

3. Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.

-

Competition curves are generated, and the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated.

-

The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays: G-Protein Activation & β-Arrestin Recruitment

Functional assays measure the cellular response following receptor activation.

1. [³⁵S]GTPγS Binding Assay (G-Protein Activation):

-

This assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Receptor-expressing cell membranes are incubated with the test compound (this compound) and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified, providing a direct measure of G-protein activation. EC₅₀ and Eₘₐₓ values are determined from concentration-response curves.[3][8]

2. β-Arrestin 2 (βarr2) Recruitment Assay (Signal Transduction):

-

This assay quantifies an alternative signaling pathway to G-protein coupling.

-

Live cells co-expressing the CB1 receptor and a β-arrestin 2 fusion protein (often linked to a reporter enzyme like luciferase) are used.[6]

-

Upon agonist binding and subsequent receptor phosphorylation, β-arrestin 2 is recruited to the intracellular domain of the receptor.

-

This recruitment event is measured, typically via bioluminescence or fluorescence resonance energy transfer (FRET).

-

This method allows for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ) specific to the β-arrestin pathway and can help identify biased agonism.[2][9]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic discussed.

Caption: Canonical CB1 Receptor Signaling Pathway

Caption: Radioligand Competitive Binding Assay Workflow

Conclusion

The available data unequivocally establish this compound as a synthetic cannabinoid of exceptionally high potency and efficacy at the hCB1 receptor. Its binding affinity is in the low-nanomolar to sub-nanomolar range, and its functional activity surpasses that of both Δ⁹-THC and JWH-018.[1][3][4] This pharmacological profile is consistent with its classification as a potent psychoactive substance. The detailed protocols and pathways provided in this guide offer a foundational understanding for researchers engaged in the study of novel psychoactive substances, aiding in the development of analytical detection methods and the assessment of potential toxicological risks.

References

- 1. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

EDMB-4en-PINACA: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDMB-4en-PINACA is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound of interest within the scientific and forensic communities. Structurally similar to other synthetic cannabinoids like 5F-MDMB-PINACA, it is characterized by an indazole core, a carboxamide linker, a methyl L-tert-leucinate linked group, and a pent-4-ene tail.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, compiling available quantitative data, detailed experimental protocols from key studies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound primarily functions as a potent, full agonist of the cannabinoid type 1 (CB1) receptor.[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Upon activation by an agonist like this compound, the CB1 receptor initiates a cascade of intracellular signaling events. This begins with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Additionally, activation of the CB1 receptor by this compound stimulates the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.[4][5] In vivo studies in animal models have demonstrated that the potent activation of the CB1 receptor by this compound results in a profile of effects characteristic of psychoactive cannabinoids, including hypothermia, hypolocomotion, analgesia, and catalepsy.[2][6]

Quantitative Pharmacological Data

The following table summarizes the key in vitro quantitative data that defines the pharmacological profile of this compound at the human CB1 receptor.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | 3.26 ± 0.81 nM | Radioligand Binding Assay | CHO | [1] |

| Functional Potency (EC50) | 0.33 ± 0.11 nM | cAMP Accumulation Assay | CHO | [1] |

| 2.33 nM | β-arrestin 2 Recruitment Assay | HEK293 | [4][5] | |

| Functional Efficacy (Emax) | 112.7 ± 5.5% (vs. CP55,940) | cAMP Accumulation Assay | CHO | [1] |

| >200% (vs. JWH-018) | β-arrestin 2 Recruitment Assay | HEK293 | [7] |

Signaling Pathway and Experimental Workflows

CB1 Receptor Signaling Cascade

The following diagram illustrates the primary signaling pathway activated by this compound at the CB1 receptor.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. drugsandalcohol.ie [drugsandalcohol.ie]

- 3. cdn.who.int [cdn.who.int]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of EDMB-4en-PINACA: A Technical Guide to its Biotransformation and Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of the synthetic cannabinoid EDMB-4en-PINACA. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances. This document synthesizes current scientific literature to detail the compound's metabolic pathways, identify key metabolites, and present the experimental methodologies used for their characterization. All quantitative data has been consolidated into structured tables for comparative analysis, and metabolic pathways and experimental workflows are visualized through detailed diagrams.

Introduction

This compound (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is a potent indazole-based synthetic cannabinoid that has emerged on the global illicit drug market.[1][2] Like many of its predecessors, this compound undergoes extensive and rapid metabolism in the human body, making the detection of the parent compound in biological samples challenging.[1][3] A thorough understanding of its metabolic pathways is therefore crucial for developing reliable analytical methods for forensic identification, clinical toxicology, and for assessing the compound's pharmacological and toxicological profile. This guide details the current state of knowledge regarding the biotransformation of this compound.

Metabolic Pathways

The metabolism of this compound is complex, involving a series of Phase I and Phase II biotransformation reactions. The primary metabolic routes include ester hydrolysis, oxidation of the pentenyl side chain, and hydroxylation at various positions on the molecule.[1][3][4][5][6][7] Subsequent glucuronidation of hydroxylated metabolites is also a notable pathway.[3]

The major metabolic transformations observed for this compound are:

-

Ester Hydrolysis: The methyl ester group is readily hydrolyzed to form the corresponding carboxylic acid metabolite. This is a primary and often abundant metabolic pathway.[4][5][6][7][8][9]

-

Pent-4-ene Side Chain Oxidation: The terminal double bond on the pentenyl side chain is a key site for metabolism, primarily through epoxidation followed by hydrolysis to a dihydrodiol.[4]

-

Hydroxylation: Monohydroxylation and dihydroxylation can occur on the pentenyl side chain and the dimethylbutanoate moiety.[3][5][6]

-

Dehydrogenation: Oxidation of hydroxyl groups to form ketones can occur.[7]

-

N-Dealkylation: Cleavage of the pentenyl side chain is a possible but less prominent metabolic route.[3][7]

-

Carboxylation: Further oxidation of the pentenyl side chain can lead to the formation of a butanoic acid metabolite.[7]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites with glucuronic acid facilitates their excretion.[3]

-

Acetylation: A novel metabolic pathway for synthetic cannabinoids, acetylation has also been reported for this compound.[6][10]

Proposed Metabolic Pathway of this compound

Quantitative Analysis of Metabolites

Several studies have provided quantitative or semi-quantitative data on the prevalence of this compound and its metabolites in various biological matrices. The ester hydrolysis metabolite is consistently reported as a major metabolite and a reliable biomarker for consumption.[8] The parent compound, this compound, can also be detected in urine and blood, which is not always the case for other synthetic cannabinoids.[1][7]

| Biological Matrix | Analyte | Concentration/Detection Rate | Reference |

| Human Urine | This compound | Detected in 10 out of 22 positive samples | [7] |

| Human Urine | Ester Hydrolysis Metabolite (M30) | Abundant metabolite | [4] |

| Human Urine | Ester Hydrolysis + Dihydrodiol Metabolite (M8) | Abundant metabolite | [4] |

| Human Urine | Double bond oxidation + ester hydrolysis + hydroxylation metabolite (M3) | Suggested urinary marker | [7] |

| Human Urine | MDMB-4en-PINACA butanoic acid (M14) | Suggested urinary marker | [7] |

| Human Urine | Monohydroxypentyl-MDMB-4en-PINACA (M12) | Suggested urinary marker | [7] |

| Human Hair | This compound | Highest positive detection rate among 29 SCs in 59 samples | [11] |

| Human Hair | Various Metabolites | Not detected, only parent compound found | [5][6] |

| Peripheral Blood | This compound | 7.2 ng/mL in a fatal overdose case | [10] |

| Serum | This compound and 9 metabolites | Detected in authentic samples | [5][6] |

| in vitro (HLM) | This compound | <7.5% remaining after 1 hour incubation | [7] |

Experimental Protocols

The identification and quantification of this compound metabolites have been achieved through a combination of in vitro and in vivo experimental models, followed by analysis with high-resolution mass spectrometry techniques.

In Vitro Metabolism Studies

-

Human Liver Microsomes (HLM) Incubation:

-

Objective: To identify Phase I metabolites.

-

Protocol: Pooled HLMs are incubated with this compound (typically at a concentration of 5 µmol/L) in a phosphate buffer solution.[7] The reaction is initiated by the addition of an NADPH-regenerating system and incubated for a set period (e.g., up to 1 hour) at 37°C.[7] The reaction is then quenched, typically with a cold organic solvent like acetonitrile.[12] Samples are then centrifuged, and the supernatant is analyzed.

-

Enzymes Involved: Cytochrome P450 (CYP) enzymes are the primary catalysts for the oxidative metabolism of many synthetic cannabinoids.[13]

-

-

Human Hepatocyte Incubation:

-

Objective: To identify both Phase I and Phase II metabolites.

-

Protocol: Cryopreserved human hepatocytes are incubated with this compound in a suitable incubation medium.[4] Incubations are typically carried out for longer periods than with HLMs (e.g., up to 5 hours) to allow for the formation of Phase II metabolites.[4] The quenching and sample preparation steps are similar to those for HLM assays.

-

In Vivo Sample Analysis

-

Urine, Blood, and Hair Sample Analysis:

-

Objective: To confirm the presence of metabolites in authentic human samples.

-

Protocol:

-

Sample Preparation: Urine samples may undergo enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes.[14] Blood and serum samples are typically subjected to protein precipitation followed by SPE or LLE. Hair samples require washing, pulverization (e.g., cryo-grinding), and extraction with an organic solvent like methanol.[11]

-

Analytical Techniques: The prepared extracts are analyzed using highly sensitive and selective analytical methods.

-

-

Analytical Instrumentation

The primary analytical techniques employed for the detection and characterization of this compound and its metabolites include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique, often utilizing high-resolution mass spectrometers such as Quadrupole Time-of-Flight (QTOF-MS) or Orbitrap-MS (LC-HRMS), which provide accurate mass measurements for metabolite identification.[1][5][6][7][8][15] Tandem mass spectrometry (MS/MS) is used to obtain structural information for metabolite characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of this compound and its metabolites, often after derivatization to improve volatility and chromatographic properties.[1][3][16]

Experimental Workflow Diagram

Conclusion

The biotransformation of this compound is a multifaceted process resulting in a diverse array of metabolites. The primary metabolic pathways involve ester hydrolysis and modifications to the pentenyl side chain. The identification of specific and abundant metabolites, such as the ester hydrolysis product, is paramount for the development of sensitive and selective analytical methods for detecting this compound consumption. This technical guide provides a consolidated resource of the current understanding of the metabolic fate of this potent synthetic cannabinoid, which is essential for the forensic, clinical, and research communities. Continued research is necessary to fully elucidate the pharmacological activity of the metabolites and their contribution to the overall toxicological profile of this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 3. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]

- 4. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. liu.diva-portal.org [liu.diva-portal.org]

- 13. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. euda.europa.eu [euda.europa.eu]

Unraveling the Metabolic Fate of EDMB-4en-PINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDMB-4en-PINACA (also known as MDMB-4en-PINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market. Understanding its metabolic profile is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This technical guide provides an in-depth overview of the identified potential metabolites of this compound, based on in vitro and in vivo studies. It details the experimental protocols used for their identification and summarizes the key metabolic pathways involved.

Metabolic Pathways of this compound

The biotransformation of this compound is extensive, with the parent compound often being present at very low concentrations in biological samples.[1] The primary metabolic routes involve a combination of several key enzymatic reactions, leading to a diverse array of metabolites.

The major metabolic pathways identified for this compound are:

-

Ester Hydrolysis: The methyl ester group is readily hydrolyzed to form the corresponding carboxylic acid metabolite. This is a primary and rapidly occurring metabolic step.[2][3]

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the molecule, particularly on the pentenyl side chain and the dimethylbutanoate moiety.[2][3]

-

Oxidation of the Pentenyl Side Chain: The terminal double bond of the pentenyl group is susceptible to oxidation, leading to the formation of a dihydrodiol metabolite, likely via an epoxide intermediate.[4]

-

Carboxylation: Further oxidation can lead to the formation of carboxylic acid derivatives.[1]

-

N-Dealkylation: Cleavage of the pentenyl side chain can occur.

-

Glucuronidation: Phase II metabolism involves the conjugation of metabolites, particularly hydroxylated metabolites and the carboxylic acid metabolite, with glucuronic acid to increase their water solubility and facilitate excretion.[1]

-

Acetylation: A novel metabolic pathway for SCRAs, acetylation, has also been reported.[3]

Up to 75 different metabolites have been identified in human urine samples, highlighting the complexity of its biotransformation.[3]

Identified Metabolites

| Metabolite Type | Metabolic Reaction(s) | Proposed as Biomarker? | Reference |

| Carboxylic Acid Metabolite | Ester Hydrolysis | Yes | [4] |

| Dihydrodiol Metabolite of Carboxylic Acid | Ester Hydrolysis, Double Bond Oxidation | Yes | [4] |

| Monohydroxylated Metabolites | Hydroxylation | Yes | |

| Carboxylated Metabolites | Carboxylation | No | [1] |

| N-Dealkylated Metabolites | N-Dealkylation | No | |

| Glucuronide Conjugates | Glucuronidation | Yes | [1] |

| Acetylated Metabolites | Acetylation | No | [3] |

Experimental Protocols

The identification of this compound metabolites has been primarily achieved through in vitro studies using human liver microsomes (HLMs) and human hepatocytes, followed by confirmation in authentic urine, blood, and serum samples.[3][4] The primary analytical technique employed is high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS).[3]

In Vitro Metabolism with Human Liver Microsomes (HLMs)

A common experimental approach involves the incubation of this compound with pooled human liver microsomes to simulate Phase I metabolism.

-

Incubation Mixture: A typical incubation mixture contains:

-

This compound (e.g., at a concentration of 5 µmol/L)

-

Pooled human liver microsomes

-

NADPH-regenerating system (to support the activity of cytochrome P450 enzymes)

-

Phosphate buffer (to maintain optimal pH)

-

-

Incubation Conditions: The mixture is incubated at 37°C for a specific period, often up to 1 hour.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The terminated reaction mixture is centrifuged, and the supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-HRMS analysis.

-

Analysis: The prepared sample is injected into an LC-HRMS system for the separation and identification of metabolites.

Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

Chromatographic Separation: A liquid chromatography system equipped with a suitable column (e.g., a C18 column) is used to separate the parent drug from its various metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [QTOF] or Orbitrap instrument) is used for the detection and identification of the eluted compounds. The high mass accuracy of these instruments allows for the determination of the elemental composition of the metabolites.

-

Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra). Software-assisted data mining is often used to compare the detected ions in the incubated samples with those in control samples.

Visualizations

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

Caption: General workflow for in vitro metabolite identification.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways, with ester hydrolysis and oxidation of the pentenyl side chain being the most prominent. The identification of a wide range of metabolites, particularly the carboxylic acid and dihydrodiol derivatives, is crucial for the development of reliable analytical methods for its detection in biological samples. While qualitative data on the metabolic profile of this compound is well-documented, a notable gap exists in the availability of comprehensive quantitative data. Further research focusing on the quantification of major metabolites in various biological matrices is warranted to enhance the interpretation of toxicological findings. The experimental protocols and metabolic pathways detailed in this guide provide a solid foundation for researchers and scientists working on the characterization and detection of this potent synthetic cannabinoid.

References

- 1. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood | Semantic Scholar [semanticscholar.org]

- 3. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. liu.diva-portal.org [liu.diva-portal.org]

EDMB-4en-PINACA: A Toxicological and Methodological Deep Dive for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological data and analytical methodologies for the synthetic cannabinoid receptor agonist (SCRA) EDMB-4en-PINACA (also referred to in scientific literature as MDMB-4en-PINACA). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visual representations of its biological interactions and analytical workflows.

Executive Summary

This compound is a potent synthetic cannabinoid that has been increasingly prevalent in the illicit drug market. Its high affinity for the cannabinoid type 1 (CB1) receptor is a significant factor in its profound psychoactive effects and associated toxicity. This guide summarizes the key toxicological parameters of this compound, outlines the methodologies for its in vitro characterization and analytical detection, and provides visual diagrams to elucidate its signaling pathways and experimental procedures.

Quantitative Toxicological Data

The following tables summarize the key in vitro and post-mortem toxicological data for this compound, facilitating a clear comparison of its potency and observed concentrations in forensic cases.

| Parameter | Value | Reference Assay/Context |

| CB1 Receptor Binding | ||

| Ki (Binding Affinity) | 0.28 nM | In vitro study |

| CB1 Receptor Activation | ||

| EC50 (β-arrestin 2) | 1.88 - 2.47 nM | In vitro β-arrestin 2 recruitment assay |

| Emax (β-arrestin 2) | 221 - 299% (compared to JWH-018) | In vitro β-arrestin 2 recruitment assay |

| EC50 (cAMP accumulation) | 0.33 nM | In vitro forskolin-stimulated cAMP accumulation assay |

| Metabolism | ||

| In vitro half-life | ~10 minutes | Human liver microsomes |

| Identified Metabolites | 14 Phase I metabolites | Human liver microsomes |

| Post-Mortem Blood Concentrations | ||

| Case 1 (Peripheral Blood) | 0.4 µg/L (Parent), 5.7 µg/L (Metabolite) | Fatality investigation |

| Case 1 (Cardiac Blood) | 0.5 µg/L (Parent), 11.6 µg/L (Metabolite) | Fatality investigation |

| Case 2 (Peripheral Blood) | 7.2 ng/mL | Fatality investigation (in combination with 4F-ABUTINACA) |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the scientific literature and are intended to serve as a comprehensive guide for researchers.

In Vitro CB1 Receptor Activation: β-Arrestin Recruitment Assay

This protocol outlines a representative method for determining the potency and efficacy of this compound at the human CB1 receptor using a β-arrestin recruitment assay.

1. Cell Culture and Maintenance:

-

Human Embryonic Kidney (HEK) 293T cells stably co-expressing the human CB1 receptor tagged with a ProLink™ (PK) tag and β-arrestin 2 tagged with an Enzyme Acceptor (EA) fragment are used.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Cells are seeded into 384-well white, opaque microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Serial dilutions of this compound and a reference agonist (e.g., JWH-018) are prepared in assay buffer.

-

The culture medium is removed from the cells, and the test compounds are added.

-

The plate is incubated for 90 minutes at 37°C.

-

A detection reagent containing the β-galactosidase substrate is added to each well.

-

The plate is incubated for 60 minutes at room temperature in the dark.

-

Chemiluminescence is measured using a plate reader.

3. Data Analysis:

-

The raw luminescence data is normalized to the response of a reference full agonist.

-

Dose-response curves are generated using non-linear regression analysis to determine the EC50 and Emax values.

In Vitro Metabolism: Human Liver Microsome (HLM) Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of this compound using human liver microsomes.

1. Reagents and Materials:

-

Pooled human liver microsomes (HLMs)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

This compound stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO)

-

Acetonitrile (for reaction termination)

-

Internal standard

2. Incubation Procedure:

-

A reaction mixture is prepared containing HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer in a microcentrifuge tube.

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by adding this compound (final concentration, e.g., 1 µM).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard.

-

Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

-

The terminated reaction mixtures are centrifuged to precipitate proteins.

-

The supernatant is transferred to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The concentration of the remaining parent compound (this compound) is quantified at each time point.

4. Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

Analytical Toxicology: Quantification in Blood by LC-QTOF-MS

This protocol provides a general workflow for the extraction and quantification of this compound from blood samples using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

A 1 mL blood sample is pre-treated with a buffer (e.g., phosphate buffer, pH 6) and an internal standard.

-

The sample is loaded onto a conditioned SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

-

The cartridge is washed with water and an organic solvent (e.g., methanol).

-

The analyte is eluted with a mixture of a strong organic solvent and a base (e.g., 2% ammonium hydroxide in methanol).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-QTOF-MS analysis.

2. LC-QTOF-MS Analysis:

-

Liquid Chromatography:

-

A C18 reversed-phase column is typically used.

-

A gradient elution is performed with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Data is acquired in both full-scan MS and data-dependent MS/MS modes to obtain accurate mass measurements for the parent ion and its fragmentation pattern for confident identification.

-

Quantification is performed using the area ratio of the analyte to the internal standard.

-

3. Method Validation:

-

The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to established forensic toxicology guidelines.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound's toxicology and analysis.

Caption: CB1 Receptor Signaling Pathway of this compound.

Caption: Analytical Workflow for this compound in Blood.

EDMB-4en-PINACA: An In-depth Technical Guide to an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the analytical reference standard for EDMB-4en-PINACA, a synthetic cannabinoid of interest in forensic and research applications.

Availability of Analytical Reference Standard

This compound is available as an analytical reference standard from several chemical suppliers. This product is intended for research and forensic use only and not for human or veterinary use.[1][2] In some regions, its purchase may be restricted to licensed laboratories.[3]

| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation |

| Cayman Chemical | This compound | 36444 | ≥98% | 10 mg/ml solution in acetonitrile |